molecular formula C9H6F3O2S- B10918619 (2E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

(2E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

Cat. No.: B10918619
M. Wt: 235.20 g/mol
InChI Key: RFYZZSIHUQUQPJ-XQRVVYSFSA-M
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Description

(2E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a thiophene ring, and an enolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylthiophene-2-carbaldehyde and trifluoroacetic anhydride.

    Formation of Enolate: The enolate is formed by the reaction of the starting materials under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Condensation Reaction: The enolate intermediate undergoes a condensation reaction with an appropriate electrophile, such as ethyl trifluoroacetate, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

(2E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated nature and stability.

Mechanism of Action

The mechanism of action of (2E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed effects.

Comparison with Similar Compounds

    (2E)-1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate: Similar structure but with a phenyl group instead of a thiophene ring.

    (2E)-1,1,1-trifluoro-4-(2-thienyl)-4-oxobut-2-en-2-olate: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness:

    Thiophene Ring: The presence of a 5-methylthiophene ring in (2E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate imparts unique electronic and steric properties, influencing its reactivity and interactions.

    Trifluoromethyl Group: The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.

Properties

Molecular Formula

C9H6F3O2S-

Molecular Weight

235.20 g/mol

IUPAC Name

(Z)-4,4,4-trifluoro-1-(5-methylthiophen-2-yl)-3-oxobut-1-en-1-olate

InChI

InChI=1S/C9H7F3O2S/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-4,13H,1H3/p-1/b6-4-

InChI Key

RFYZZSIHUQUQPJ-XQRVVYSFSA-M

Isomeric SMILES

CC1=CC=C(S1)/C(=C/C(=O)C(F)(F)F)/[O-]

Canonical SMILES

CC1=CC=C(S1)C(=CC(=O)C(F)(F)F)[O-]

Origin of Product

United States

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